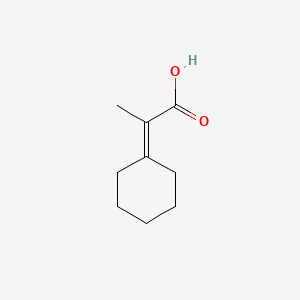![molecular formula C12H13Cl4N5O B2529954 2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide CAS No. 303024-31-9](/img/structure/B2529954.png)
2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide is a synthetic organic compound characterized by its unique structure, which includes a trichloromethyl group and a chloropurinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2-dimethylpropanamide with 2,2,2-trichloroethylamine in the presence of a base, followed by the introduction of the 6-chloropurin-9-yl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the trichloromethyl group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and viral infections.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-dimethyl-N-(2,2,2-trichloro-1-(2-oxo-1(2H)-pyrimidinyl)ethyl)propanamide
- 2,2-dimethyl-N-(2,2,2-trichloro-1-(4,6-dimethyl-2-pyrimidinyl)thio)ethyl)propanamide
- 2,2-dimethyl-N-(2,2,2-trichloro-1-(2-naphthylamino)ethyl)propanamide
Uniqueness
What sets 2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide apart from similar compounds is its unique combination of a trichloromethyl group and a chloropurinyl moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl4N5O/c1-11(2,3)10(22)20-9(12(14,15)16)21-5-19-6-7(13)17-4-18-8(6)21/h4-5,9H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKISBMWYNJHMDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)N1C=NC2=C1N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl4N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2529874.png)
![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2529877.png)



![tert-butylN-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate](/img/structure/B2529882.png)

![methyl 4-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529884.png)
![N-(3-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2529885.png)
![2-(2-tert-butyl-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2529886.png)



